REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](N)=[O:5].N([O-])=[O:14].[Na+].[N+]([O-])=O.O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:14])=[O:5] |f:1.2,^1:16|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)N)C(=CC(=C1)F)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was carefully added in small portions during 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (6×2 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (4×2 mL), brine (2×2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.879 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |